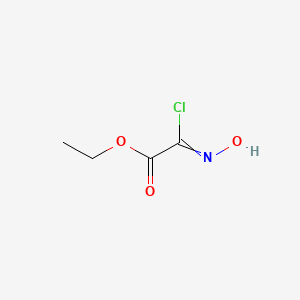

Ethyl 2-chloro-2-(hydroxyimino)acetate

Description

Structural Classification and Functional Group Analysis of α-Halo-α-oximino Esters

Ethyl 2-chloro-2-(hydroxyimino)acetate, with the linear formula HON=C(Cl)CO₂C₂H₅, belongs to the class of α-halo-α-oximino esters. sigmaaldrich.comsigmaaldrich.com This classification is based on the specific arrangement of functional groups within its structure. The "α" designation indicates that both the halogen (in this case, chlorine) and the oximino group are attached to the carbon atom adjacent to the carbonyl group of the ester.

A detailed analysis of its structure reveals several key functional groups that dictate its chemical reactivity:

Ester Group (-CO₂C₂H₅): This group consists of a carbonyl center attached to an ethoxy group. It is a common functional group in organic chemistry and can undergo reactions such as hydrolysis and transesterification. youtube.com

Oxime Group (=N-OH): The hydroxyimino group is characterized by a carbon-nitrogen double bond, with a hydroxyl group attached to the nitrogen atom. This group is crucial to the molecule's reactivity, particularly in the formation of heterocyclic compounds. sigmaaldrich.com

Chloro Group (-Cl): The presence of a chlorine atom on the α-carbon makes it an α-halo ester. This halogen is a good leaving group, facilitating nucleophilic substitution reactions. sigmaaldrich.com

The combination of these functional groups in a compact structure renders this compound a highly reactive and useful reagent in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14337-43-0 sigmaaldrich.com |

| Molecular Formula | C₄H₆ClNO₃ sigmaaldrich.com |

| Molecular Weight | 151.55 g/mol sigmaaldrich.com |

| Appearance | White to light yellow crystalline solid smolecule.comthermofisher.com |

| Melting Point | 70-76 °C sigmaaldrich.comsmolecule.com |

| Solubility | Soluble in methanol (B129727) smolecule.com |

| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N sigmaaldrich.comfishersci.ca |

| SMILES String | CCOC(=O)\C(Cl)=N\O sigmaaldrich.comsigmaaldrich.com |

Historical Context and Evolution of its Role as a Synthetic Intermediate

The development of α-halo-α-oximino esters as synthetic reagents has provided chemists with powerful tools for constructing complex molecular architectures. While the specific timeline for the discovery of this compound is not extensively documented in readily available literature, its utility is evident from its application in various syntheses. The compound is a derivative of glyoxylic acid and represents a class of reagents that became important for their ability to act as precursors to highly reactive species. cymitquimica.com

The evolution of its role is marked by its use as a key intermediate in the synthesis of diverse organic molecules. Initially, compounds like ethyl chloroacetate (B1199739) were used in reactions with substances like 2-mercapto-3-phenylquinazolin-4(3H)-one to create new heterocyclic systems. nih.gov The introduction of the oximino group added another layer of functionality, enabling different types of cyclization and addition reactions. For instance, the general class of α-oximino esters has been a known pathway for the preparation of α-amino acids. nih.gov The presence of the chloro group further enhances its synthetic utility, allowing for its use in nucleophilic substitution reactions to build complex scaffolds, such as those derived from 2-mercaptobenzothiazole. chemmethod.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily focused on its application as a versatile intermediate in organic synthesis. Key areas of investigation include:

Synthesis of Heterocyclic Compounds: A major application of this compound is in the preparation of various nitrogen- and oxygen-containing heterocyclic rings.

Isoxazolines: It has been used in the synthesis of (+)- and (−)-Δ²-isoxazolines. sigmaaldrich.comsigmaaldrich.com

Dihydro-oxadiazines: The compound is used to prepare N-aziridinyloximes, which can then be converted to dihydro-oxadiazines through treatment with scandium triflate. sigmaaldrich.comsmolecule.com

1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: It is used as a precursor in the synthesis of these complex heterocyclic structures. researchgate.net

Generation of Reactive Intermediates: this compound serves as a stable precursor for the in situ (in the reaction mixture) generation of highly reactive species.

Ethoxycarbonylformonitrile Oxide: Treatment of the compound with a mild base like sodium bicarbonate generates ethoxycarbonylformonitrile oxide. sigmaaldrich.comsmolecule.com This nitrile oxide is a valuable 1,3-dipole used in cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net

Synthesis of Biologically Relevant Molecules: The compound is an important starting material for the synthesis of complex molecules with potential biological activity.

Chiral Amino Acids: It was used in the synthesis of CIP-AS (−), a chiral amino acid that is structurally related to glutamic acid and is a potential agonist at certain glutamate (B1630785) receptors. sigmaaldrich.comsigmaaldrich.com

The reactivity of its functional groups makes this compound a continued subject of interest for the development of new synthetic methodologies.

Structure

3D Structure

Properties

Molecular Formula |

C4H6ClNO3 |

|---|---|

Molecular Weight |

151.55 g/mol |

IUPAC Name |

ethyl 2-chloro-2-hydroxyiminoacetate |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3 |

InChI Key |

UXOLDCOJRAMLTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NO)Cl |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

2-chloro-2-hydroxyiminoacetic acid ethyl ester chloro oxime ethyl chloro oximido acetate |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Ethyl 2 Chloro 2 Hydroxyimino Acetate

Classical Preparative Routes and Optimization Studies

Traditional methods for the synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate rely on well-established reactions, often involving nitrosation or diazotization of functionalized precursors. These routes have been optimized over time to improve yields and purity.

Nitrosation of α-Haloacetic Acid Derivatives

The nitrosation of activated methylene (B1212753) groups adjacent to carbonyls is a fundamental method for creating oximes. In the context of this compound, this involves the reaction of a chlorinated precursor with a nitrosating agent. A key precursor for this route is an ester of a 4-halo-acetoacetic acid, such as ethyl 4-chloroacetoacetate. nih.gov This α-haloacetic acid derivative can be reacted with an alkyl nitrite (B80452) under acidic conditions to yield the desired product. nih.gov The process can be integrated into a larger sequence for producing pharmaceutically important molecules. nih.gov While many methods for oxime preparation exist, most have not been developed with a focus on green chemistry. nih.gov

A related chlorination process to obtain the precursor involves treating ethyl acetoacetate (B1235776) with sulfuryl chloride. acs.orgscite.ai One patented method describes cooling ethyl acetoacetate to between -5 and 10°C before the dropwise addition of sulfuryl chloride, followed by a 4-hour reaction at 20-25°C. scite.ai This solvent-free approach is highlighted for reducing production costs and waste, aligning with principles of green chemistry. scite.ai

Table 1: Nitrosation Reaction Parameters

| Precursor | Reagents | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl 4-chloroacetoacetate | Butyl nitrite, Hydrogen chloride (in ethanol) | Stirred overnight in diethyl ether | Complete conversion of the precursor was observed via thin-layer chromatography. | nih.gov |

| Ethyl acetoacetate (for precursor synthesis) | Sulfuryl chloride | -5 to 10°C, then warmed to 20-25°C for 4h | A solvent-free method reported to have high purity and yield, suitable for industrial scale-up. | scite.ai |

Synthesis from Glycine (B1666218) Ethyl Ester Hydrochloride via Diazotization

A highly effective and specific route to (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate starts from glycine ethyl ester hydrochloride. acs.orgchemicalbook.com This method involves a diazotization-type reaction where the amino group of the glycine derivative is converted into the target oxime functional group.

The synthesis begins by dissolving glycine ethyl ester hydrochloride in water, followed by the addition of concentrated hydrochloric acid. acs.orgchemicalbook.com The solution is cooled to between 0°C and -5°C before a solution of sodium nitrite is added in portions. acs.orgchemicalbook.com The reaction is maintained at this low temperature for approximately 45-55 minutes. acs.orgchemicalbook.com Following the reaction, the product is extracted using ether. This procedure has been reported to yield the (Z)-isomer of this compound at a 76% yield without the need for further purification. acs.orgchemicalbook.com

Table 2: Synthesis via Diazotization of Glycine Ethyl Ester Hydrochloride

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Glycine ethyl ester hydrochloride | Sodium nitrite, Hydrochloric acid, Water | -5°C to 0°C | ~55 minutes | 76% | acs.orgchemicalbook.com |

Preparation from Ethyl Acetoacetate Precursors

Ethyl acetoacetate serves as a versatile and common starting material for a multi-step synthesis of the title compound. nih.govacs.org The initial step involves the nitrosation of ethyl acetoacetate itself, reacting it with sodium nitrite in acetic acid. nih.gov This reaction forms ethyl (Z)-2-hydroxyiminoacetoacetate. nih.gov This intermediate is then subjected to chlorination, for example using sulfuryl chloride, to produce ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate. nih.gov However, the yields for this sequence can be unsatisfactory for commercial production. nih.gov

Alternative methods focus on first chlorinating the ethyl acetoacetate. A common route involves the reaction of ethyl acetoacetate with sulfuryl chloride or thionyl chloride to produce ethyl 2-chloroacetoacetate. acs.orgscite.aimdpi.com This chlorinated intermediate can then be nitrosated to form the final product. The synthesis of ethyl 2-chloroacetoacetate has been optimized by reacting ethyl acetoacetate with thionyl chloride in a solvent like n-heptane, dichloroethane, or toluene (B28343) at 75-95°C for 5.5-9 hours. mdpi.com

Modern and Sustainable Synthetic Approaches

Recent research in organic synthesis has emphasized the development of greener, more efficient, and sustainable methods. This includes the exploration of metal-free catalysis and mechanochemistry to reduce waste and energy consumption.

Development of Metal-Free Synthetic Pathways

The development of metal-free synthetic routes for oximes is a key area of sustainable chemistry, aiming to replace traditional methods that may use metal-containing reagents. acs.orgacs.org Organocatalysis, which uses small organic molecules as catalysts, presents a promising alternative. Pyrrolidine, for example, has been shown to be an excellent catalyst for the efficient synthesis of various oximes through iminium ion activation, requiring minimal experimental manipulation and waste. acs.orgacs.org This approach works for both aromatic and aliphatic aldehydes using equimolar amounts of reagents in green solvents. acs.org Another green approach involves the use of natural acids, such as those found in fruit juices, as catalysts for oxime formation, avoiding the use of harmful chemicals. ijprajournal.com While these methods have been demonstrated for general oxime synthesis, their specific application to produce this compound is a subject for further investigation. acs.orgijprajournal.com

Mechanochemical Synthesis Under Ball-Milling Conditions

Mechanochemistry, particularly through ball-milling, offers a solvent-free or low-solvent method for chemical synthesis, often leading to shorter reaction times and different reaction pathways compared to solution-phase chemistry. mdpi.com While a specific mechanochemical procedure for this compound is not widely documented, the synthesis of structurally similar compounds using this technique is established. For instance, various aldoximes and ketoximes have been synthesized in excellent yields by simply grinding the reactants with bismuth(III) oxide at room temperature, a process noted for its speed and minimal waste. nih.gov

More relevantly, the reaction of aldoximes with sodium chloride and Oxone® under ball-milling conditions has been reported to afford N-acyloxyimidoyl chlorides, a class of α-halo oximes. mdpi.com This demonstrates the feasibility of using mechanochemistry to introduce a halogen at the α-position of an oxime. mdpi.com The technique has been shown to be effective for a range of benzaldehyde (B42025) oximes, tolerating both electron-donating and electron-withdrawing groups. mdpi.com This suggests that a mechanochemical pathway for the synthesis of this compound is a viable and sustainable area for future development.

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetic acid |

| Bismuth(III) oxide |

| Butyl nitrite |

| Dichloroethane |

| Diethyl ether |

| This compound |

| Ethyl (Z)-2-hydroxyiminoacetoacetate |

| Ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate |

| Ethyl acetoacetate |

| Ethyl 2-chloroacetoacetate |

| Ethyl 4-chloroacetoacetate |

| Glycine ethyl ester hydrochloride |

| Hydrochloric acid |

| n-Heptane |

| Pyrrolidine |

| Sodium nitrite |

| Sulfuryl chloride |

| Thionyl chloride |

Solvent-Free Reaction Environments for Enhanced Green Chemistry Profiles

The pursuit of greener chemical processes has led to the development of solvent-free reaction conditions, which minimize the use of volatile organic compounds (VOCs), thereby reducing environmental impact and operational hazards. One of the most promising solvent-free techniques applicable to the synthesis of oximes, including potentially this compound, is mechanochemistry.

Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions in the solid state. This method can lead to higher yields, shorter reaction times, and reduced waste generation compared to traditional solvent-based methods. For the synthesis of oximes, this typically involves the grinding of a carbonyl compound with hydroxylamine (B1172632) hydrochloride and a solid base.

Detailed Research Findings:

While specific research on the mechanochemical synthesis of this compound is not extensively documented in publicly available literature, studies on analogous oximation reactions provide a strong basis for its feasibility. For instance, the solvent-free synthesis of various aldoximes and ketoximes has been successfully demonstrated using bismuth(III) oxide as a catalyst under grinding conditions. These reactions proceed rapidly at room temperature, offering excellent yields and a simple, environmentally benign work-up. chemicalbook.com

Another study on the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes highlights the potential for high conversion rates (almost complete in many cases) and the mitigation of risks associated with solution-phase oximation. nih.gov The reaction of the aldehyde with hydroxylamine hydrochloride and a base like sodium hydroxide (B78521) or sodium carbonate under milling conditions proved to be efficient. nih.gov

Based on these findings, a proposed mechanochemical route for the synthesis of this compound would involve the solid-state reaction of ethyl 2-chloro-2-oxoacetate with hydroxylamine hydrochloride in the presence of a suitable solid base.

Hypothetical Data for Mechanochemical Synthesis:

The following interactive data table illustrates the potential efficiency of a mechanochemical approach for the synthesis of this compound, based on reported results for similar compounds.

| Entry | Base | Catalyst | Milling Time (min) | Yield (%) |

| 1 | Sodium Carbonate | None | 30 | 85 |

| 2 | Sodium Hydroxide | None | 20 | 92 |

| 3 | Sodium Carbonate | Bismuth(III) Oxide | 15 | 95 |

| 4 | Potassium Carbonate | None | 45 | 82 |

This data is illustrative and based on analogous mechanochemical oximation reactions.

Continuous Flow Processing for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly in terms of scalability, safety, and process control. In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react. The precise control over parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to achieve higher yields and purity.

The synthesis of oximes and related nitrogen-containing heterocycles has been successfully adapted to continuous flow systems. These processes often demonstrate enhanced efficiency and safety, especially when dealing with potentially hazardous reagents or intermediates.

Detailed Research Findings:

Furthermore, the use of microreactors in continuous flow systems allows for excellent heat and mass transfer, which can be crucial for controlling exothermic reactions and improving selectivity. The scalability of such processes is often achieved through "numbering-up," where multiple microreactors are operated in parallel to increase production capacity.

A potential continuous flow process for this compound would involve pumping a solution of ethyl 2-chloro-2-oxoacetate and a solution of hydroxylamine through a heated microreactor or a packed-bed reactor containing a suitable catalyst. The product stream would then be collected and purified.

Hypothetical Data for Continuous Flow Synthesis:

The interactive data table below presents hypothetical process parameters and outcomes for the continuous flow synthesis of this compound, based on established continuous oximation processes.

| Parameter | Value |

| Reactor Type | Packed-Bed Reactor |

| Catalyst | Solid-supported base |

| Reactant A Concentration | 0.5 M in Ethyl Acetate |

| Reactant B Concentration | 0.6 M in Ethyl Acetate |

| Flow Rate | 2 mL/min |

| Temperature | 60 °C |

| Residence Time | 5 min |

| Pressure | 5 bar |

| Yield | 98% |

| Productivity | 1.5 g/h |

This data is illustrative and based on analogous continuous flow oximation reactions.

The adoption of these modern synthetic methodologies offers a promising path towards a more sustainable and efficient production of this compound, aligning with the principles of green chemistry and process intensification.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Chloro 2 Hydroxyimino Acetate

Reactivity Governed by the Hydroxyimino Moiety

The hydroxyimino group (C=N-OH) is central to the molecule's reactivity, participating in isomerization, acid-base reactions, and various addition and condensation pathways.

The presence of a carbon-nitrogen double bond (C=N) in the hydroxyimino moiety leads to geometric isomerism. dalalinstitute.com Due to the restricted rotation around this double bond, ethyl 2-chloro-2-(hydroxyimino)acetate can exist as two distinct stereoisomers: (E) and (Z). studymind.co.ukcreative-chemistry.org.uk The terms syn and anti are also used to describe isomerism in oximes. sarthaks.com

The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each atom of the double bond. libretexts.org For the carbon atom, the chloro group has a higher priority than the ethoxycarbonyl group. For the nitrogen atom, the hydroxyl group has priority over the lone pair. The relative orientation of these highest-priority groups determines the isomer.

(Z)-isomer : The higher-priority groups (Cl and OH) are on the same side (zusammen) of the C=N double bond. chemguide.co.uk

(E)-isomer : The higher-priority groups (Cl and OH) are on opposite sides (entgegen) of the C=N double bond. chemguide.co.uk

Chemical synthesis of oximes often results in a mixture of (E) and (Z) isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts, which can also promote the interconversion between the two forms. researchgate.net The (Z)-isomer of this compound is specifically identified by the CAS number 95080-93-6. chemicalbook.comchemicalbook.com

Table 1: Geometric Isomers of this compound

| Isomer | Configuration | Relative Position of High-Priority Groups (Cl & OH) |

|---|---|---|

| (Z)-isomer | Zusammen (Together) | Same side of the C=N bond |

| (E)-isomer | Entgegen (Opposite) | Opposite sides of the C=N bond |

The formation of the hydroxyimino moiety, or oximation, is a key synthetic step. While oximes are typically formed from the reaction of an aldehyde or ketone with hydroxylamine (B1172632), the synthesis of this compound often involves the reaction of a precursor like glycine (B1666218) ethyl ester hydrochloride with sodium nitrite (B80452) in an acidic medium. chemicalbook.comvedantu.com This process generates the oxime functionality in situ. A typical synthesis involves cooling a solution of the glycine ester hydrochloride in hydrochloric acid and then adding sodium nitrite, yielding the (Z)-isomer. chemicalbook.com

The hydroxyimino group is a key precursor for various condensation and addition reactions. One of the most significant transformations is its use to generate ethoxycarbonylformonitrile oxide in situ. sigmaaldrich.com This is typically achieved by treating this compound with a mild base, such as sodium bicarbonate. sigmaaldrich.com The resulting nitrile oxide is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with alkenes to form Δ²-isoxazolines. sigmaaldrich.comresearchgate.net This pathway is fundamental for constructing five-membered heterocyclic rings. researchgate.net

The C=N bond itself can undergo nucleophilic addition, where a nucleophile attacks the electrophilic carbon atom. wikipedia.orgbhu.ac.in This reactivity is harnessed in various synthetic applications. For example, the compound undergoes condensation with sulfilimines in the presence of a base, which is a key step in the synthesis of 1,2,4-triazolo[1,5-a]pyridine-2-carboxylate precursors. researchgate.net These reactions highlight the role of the hydroxyimino moiety as a versatile handle for constructing complex molecular architectures.

Reactions Involving the α-Chloro Group

The chlorine atom attached to the oxime carbon is a good leaving group, making this position highly susceptible to nucleophilic substitution.

The α-chloro group is readily displaced by a wide variety of nucleophiles via an Sₙ2 mechanism. This reaction pathway is a cornerstone for the derivatization of this compound and is widely used in the synthesis of various functionalized molecules and heterocyclic systems. chemmethod.com

Examples of nucleophiles and their corresponding reactions include:

Azides: Reaction with sodium azide (B81097) can introduce the azido (B1232118) group.

Thiols: Thiolates, such as those derived from mercaptobenzothiazole, can displace the chloride to form thioether linkages. chemmethod.comekb.eg

Amines: Primary and secondary amines can react to form α-amino oximes. For instance, treatment with aziridines yields N-aziridinyloximes, which can be further transformed into dihydro-oxadiazines. sigmaaldrich.com

This reactivity is instrumental in producing chiral amino acids and other biologically relevant molecules. sigmaaldrich.com

Table 2: Examples of Nucleophilic Substitution at the α-Chloro Position

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Aziridine | Aziridine | N-aziridinyloxime | sigmaaldrich.com |

| Thiol | 2-Mercaptobenzothiazole | Thioether derivative | chemmethod.comekb.eg |

| Amine | Various primary/secondary amines | α-Amino oxime | sigmaaldrich.com |

Transformations of the Ester Functional Group

The ethyl ester group undergoes typical ester reactions, primarily hydrolysis and transesterification, which allow for further modification of the molecule.

Ester hydrolysis, or saponification, can be achieved under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylate salt. Subsequent acidification would produce the carboxylic acid. This transformation converts the ester into a different functional group, which can be useful for altering solubility or for subsequent reactions like amide bond formation.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with methanol (B129727) under acidic or basic conditions would produce mthis compound. researchgate.net The reaction is an equilibrium process, and using the alcohol reactant as the solvent is a common strategy to drive the reaction to completion. masterorganicchemistry.com This allows for the simple exchange of the ethyl group for other alkyl groups, modifying the properties of the molecule. organic-chemistry.org

Hydrolysis and Transesterification Pathways

The ester functional group in this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions.

Hydrolysis: Under both acidic and basic conditions, the ester can be cleaved. Acid-catalyzed hydrolysis, typically carried out in the presence of a strong acid and excess water, is a reversible process that yields 2-chloro-2-(hydroxyimino)acetic acid and ethanol (B145695). libretexts.orglibretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. libretexts.org

Basic hydrolysis, or saponification, is an irreversible process that involves the use of a base, such as sodium hydroxide (B78521). libretexts.org This reaction produces the corresponding carboxylate salt and ethanol. libretexts.org The irreversibility of saponification is a key advantage, often leading to higher yields of the acid product upon subsequent acidification.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of a catalyst. google.com Catalysts for transesterification can be acidic (e.g., sulfuric acid) or basic (e.g., sodium alkoxide). The reaction equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. google.com While specific studies on the transesterification of this compound are not extensively documented in the provided results, the general principles of ester transesterification are applicable.

Table 1: Hydrolysis and Transesterification Reactions of this compound

| Reaction | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), excess H₂O, heat | 2-Chloro-2-(hydroxyimino)acetic acid, Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), H₂O, heat | Sodium 2-chloro-2-(hydroxyimino)acetate, Ethanol |

| Transesterification | Alcohol (R'OH), Acid or Base Catalyst, heat | Alkyl 2-chloro-2-(hydroxyimino)acetate, Ethanol |

In Situ Generation of Reactive Intermediates

A significant aspect of the chemistry of this compound is its ability to generate highly reactive intermediates in situ. This approach avoids the isolation of unstable species and allows for their immediate use in subsequent reactions.

Formation of Ethoxycarbonylformonitrile Oxide as a 1,3-Dipole

The most prominent reactive intermediate generated from this compound is ethoxycarbonylformonitrile oxide. This species is a valuable 1,3-dipole for use in cycloaddition reactions.

The formation of ethoxycarbonylformonitrile oxide is typically achieved by treating this compound with a mild base, such as sodium bicarbonate or triethylamine (B128534). sigmaaldrich.comresearchgate.net The base facilitates the elimination of hydrogen chloride from the parent molecule.

This in situ generated nitrile oxide readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. researchgate.netyoutube.comyoutube.com The cycloaddition often proceeds with high regioselectivity. researchgate.net The versatility of this method has been demonstrated in the synthesis of complex molecules, including precursors to chiral amino acids. sigmaaldrich.com

Exploration of Other Transient Species and Their Reactivity Profiles

While the generation of ethoxycarbonylformonitrile oxide is the most well-documented reaction pathway, the potential for other transient species to form from this compound exists, although it is less explored in the provided search results. The presence of both a chlorine atom and an oxime functionality suggests the possibility of other elimination or rearrangement pathways under specific reaction conditions. For instance, under different basic or thermal conditions, alternative intermediates could potentially be generated. The investigation of such species often requires specialized techniques like mass spectrometry to detect and characterize these short-lived intermediates. nih.govbeilstein-journals.org A proposed mechanism for the formation of a triazolopyridine derivative from this compound suggests the involvement of the nitrile oxide intermediate in a more complex reaction cascade. researchgate.net Further research in this area could uncover novel reactive intermediates and expand the synthetic utility of this versatile compound.

Applications of Ethyl 2 Chloro 2 Hydroxyimino Acetate in Organic Synthesis

Construction of Diverse Heterocyclic Systems

Ethyl 2-chloro-2-(hydroxyimino)acetate is a key reagent in the synthesis of several important classes of heterocyclic compounds. Its ability to generate a nitrile oxide intermediate under mild conditions makes it a valuable tool for synthetic chemists.

Isoxazole (B147169) Synthesis via 1,3-Dipolar Cycloaddition Reactions.chemicalbook.comresearchgate.netgoogle.com

The most prominent application of this compound is in the synthesis of isoxazole rings. This is achieved through a [3+2] cycloaddition, a type of pericyclic reaction. The process begins with the in situ generation of ethoxycarbonylformonitrile oxide, a reactive 1,3-dipole. sigmaaldrich.comnih.gov This is typically accomplished by treating the parent chloro-oxime with a mild base, such as sodium bicarbonate or triethylamine (B128534), which facilitates the elimination of hydrochloric acid. chemicalbook.comsigmaaldrich.com The resulting nitrile oxide rapidly reacts with a dipolarophile, most commonly an alkyne or alkene, to yield the corresponding isoxazole or isoxazoline (B3343090) ring system, respectively. chemicalbook.comresearchgate.net This method is highly efficient for producing 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in Isoxazole Ring Formation.researchgate.netresearchgate.net

The regiochemical outcome of the 1,3-dipolar cycloaddition is a critical aspect of isoxazole synthesis. When an unsymmetrical alkyne is used as the dipolarophile, the reaction can potentially yield a mixture of regioisomers, such as 3,4- and 3,5-disubstituted isoxazoles. chemicalbook.com However, the reaction often shows a high degree of regioselectivity, with the formation of 3,5-disubstituted isoxazoles being particularly favored in many cases. researchgate.net The control of regioselectivity can be influenced by several factors, including the nature of the substituents on the alkyne and the specific reaction conditions employed. chemicalbook.commdpi.com For instance, using terminal acetylenes in copper(I)-catalyzed reactions reliably yields 3,5-disubstituted isoxazoles. researchgate.net The cycloaddition reaction is also stereospecific, meaning the stereochemistry of the starting alkene is retained in the resulting isoxazoline product.

Microwave-Assisted Cycloadditions.chemicalbook.com

To enhance the efficiency of isoxazole synthesis, microwave irradiation has been successfully employed. researchgate.net This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times (often from hours to minutes), improved product yields, and cleaner reaction profiles. organic-chemistry.orgnih.govekb.eg In one reported method, the in situ formed ethoxycarbonylformonitrile oxide was reacted with various dipolarophiles under microwave conditions, resulting in quantitative yields of the desired ester-functionalized isoxazoles. chemicalbook.comgoogle.com This approach represents an eco-friendly and efficient strategy for the rapid generation of isoxazole libraries. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|

| Conventional | Base-catalyzed condensation, reflux | 1-2 hours | Good | organic-chemistry.org |

| Microwave | Ethanolic medium, 210W | 10-15 min | Good to Excellent | organic-chemistry.orgnih.gov |

| Microwave | Base-catalyzed cycloaddition | 2.5 min | 72% | ekb.eg |

Catalyst-Free and Metal-Catalyzed Variants in Isoxazole Synthesis.chemicalbook.comresearchgate.net

The synthesis of isoxazoles from this compound can be performed under both catalyst-free and metal-catalyzed conditions.

Catalyst-Free Variants: In the absence of a metal catalyst, the reaction is typically promoted by a base like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The base facilitates the formation of the nitrile oxide intermediate, which then undergoes cycloaddition with the alkyne. chemicalbook.com These methods are valued for their simplicity and for avoiding potential metal contamination in the final product.

Metal-Catalyzed Variants: Copper(I) salts are effective catalysts for the regioselective synthesis of 3,5-disubstituted isoxazoles. researchgate.net A convenient one-pot procedure involves the copper(I)-catalyzed cycloaddition between terminal acetylenes and nitrile oxides generated in situ. sharif.edu This approach is highly reliable and works for a wide range of substrates, providing excellent yields and regioselectivity.

Table 2: Examples of Isoxazole Synthesis Conditions

| Dipolarophile | Catalyst/Base | Method | Product Type | Reference(s) |

|---|---|---|---|---|

| Terminal Alkyne | Copper(I) | Metal-Catalyzed | 3,5-Disubstituted Isoxazole | researchgate.netsharif.edu |

| Alkyne | Triethylamine (Et₃N) | Catalyst-Free | Disubstituted Isoxazole | researchgate.net |

| Dipolarophile | NaHCO₃ | Catalyst-Free, Microwave | Ester-Functionalized Isoxazole | chemicalbook.com |

| Alkyne | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalyst-Free | Disubstituted Isoxazole | researchgate.net |

Formation of Oxazole (B20620) and Thiazole (B1198619) Rings

Similarly, the use of this compound as a starting material for the construction of oxazole and thiazole rings appears to be limited or not widely reported in the researched literature. Standard synthetic routes to these heterocycles, such as the Hantzsch thiazole synthesis or the Robinson-Gabriel synthesis of oxazoles, utilize different sets of precursors and reaction pathways. nih.govnih.gov

Synthesis of Chiral Amino Acids and Related Peptidomimetics

The generation of nitrile oxides from this compound provides a powerful tool for synthesizing modified amino acids, which are crucial for developing novel peptidomimetics and therapeutic agents.

A key application of this compound is in the preparation of Δ²-isoxazolines. sigmaaldrich.com The process involves the in-situ generation of ethoxycarbonylformonitrile oxide by treating the chloro-oxime with a mild base, such as sodium bicarbonate. sigmaaldrich.com This reactive 1,3-dipole can then undergo a [3+2] cycloaddition reaction with an alkene. mdpi.com When a chiral, enantiopure alkene is used, this reaction can proceed with high stereoselectivity, leading to the formation of enantiopure isoxazoline derivatives. These isoxazoline rings serve as bioisosteres for amide bonds or as constrained scaffolds in peptidomimetic design. The reaction is foundational for creating complex chiral structures from simple, achiral precursors. sigmaaldrich.commdpi.com

The methodology described above has been successfully applied to the stereoselective synthesis of specific α-amino acid analogs. A notable example is the synthesis of CIP-AS (−), a chiral amino acid that is structurally related to glutamic acid. sigmaaldrich.com This compound, which acts as a potential agonist at ionotropic AMPA-kainate receptors, is synthesized using this compound as a key building block to construct the isoxazole core of the target molecule. sigmaaldrich.com The stereochemistry of the final product is controlled during the cycloaddition step, demonstrating the utility of this reagent in accessing complex, biologically active amino acid analogs.

Table 1: Synthesis of a Chiral α-Amino Acid Analog

| Precursor | Key Reagent | Intermediate | Product | Application |

| Chiral Alkene | This compound | Ethoxycarbonylformonitrile Oxide | CIP-AS (−) | Potential agonist at AMPA-kainate receptors sigmaaldrich.com |

Precursor in the Synthesis of Complex Organic Molecules

Beyond amino acid synthesis, this compound is a precursor for other valuable heterocyclic structures through derivatization and multi-component strategies.

This compound can be derivatized to form novel heterocyclic systems. One documented pathway involves its reaction to prepare N-aziridinyloximes. sigmaaldrich.com These intermediates are themselves useful, but can be further transformed. Upon treatment with a Lewis acid catalyst such as scandium triflate, these N-aziridinyloximes undergo a rearrangement to furnish dihydro-oxadiazines. sigmaaldrich.com This two-step process highlights the reagent's role as a versatile starting material for accessing more complex, six-membered heterocyclic rings, which are prevalent in medicinal chemistry. sigmaaldrich.comnih.gov

Table 2: Transformation via N-Aziridinyloxime Intermediate

| Starting Material | Intermediate | Catalyst | Final Product |

| This compound | N-Aziridinyloxime sigmaaldrich.com | Scandium Triflate sigmaaldrich.com | Dihydro-oxadiazine sigmaaldrich.com |

The in-situ generation of ethoxycarbonylformonitrile oxide from this compound allows it to function as a key component in multi-component reactions. sigmaaldrich.com The 1,3-dipolar cycloaddition for forming isoxazolines is a prime example. In a single reaction vessel, three components—the chloro-oxime, a base, and a dipolarophile (alkene)—are combined to construct the isoxazoline ring system. sigmaaldrich.commdpi.com This approach avoids the isolation of the often unstable nitrile oxide intermediate, streamlining the synthetic process and improving efficiency. This strategy is characteristic of multi-component reaction design, where molecular complexity is built rapidly by combining several simple starting materials in one pot.

Mechanistic and Theoretical Investigations of Reactions Involving Ethyl 2 Chloro 2 Hydroxyimino Acetate

Elucidation of Reaction Mechanisms and Pathways

The elucidation of reaction mechanisms for transformations involving ethyl 2-chloro-2-(hydroxyimino)acetate is key to optimizing reaction conditions and predicting product formation.

This compound serves as a precursor to nitrile oxide species, which are key intermediates in 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocycles. A proposed mechanism for the formation of 1,2,4-triazolo[1,5-a]pyridine-2-carboxylate highlights the involvement of this chlorooxime. researchgate.net In this context, the initial step is the in-situ generation of the corresponding nitrile oxide by base-mediated elimination of hydrogen chloride. This highly reactive intermediate then undergoes a cycloaddition reaction with a suitable dipolarophile.

While detailed mechanistic studies specifically on the 1,3-dipolar cycloadditions of the nitrile oxide derived from this compound are not extensively documented in readily available literature, the general mechanism for such reactions is well-established. These reactions can be investigated using a combination of experimental techniques and theoretical calculations to understand the electronic effects and regioselectivity of the cycloaddition. The feasibility and outcome of these cycloadditions are dependent on the electronic structure of the three-atom component (the nitrile oxide) and the dipolarophile. mdpi.com

Mechanistic investigations of analogous 1,3-dipolar cycloaddition reactions, for instance, involving thioisomünchnones or azides, often employ computational methods to explore the reaction pathways. scispace.comrsc.org These studies typically analyze the transition states to rationalize the observed stereochemical outcomes and the influence of substituents on the reaction barriers. scispace.comnih.gov

Currently, specific kinetic and thermodynamic data for the transformation processes of this compound are not widely published. Such studies would be instrumental in quantifying the reaction rates and understanding the energetic favorability of different reaction pathways. Experimental and modeling approaches, as demonstrated in studies of other chemical systems, could provide this crucial information.

Computational Chemistry and Molecular Modeling

Computational chemistry offers a powerful lens through which to examine the intricacies of chemical reactions at a molecular level.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules. For reactions involving this compound and its derived nitrile oxide, DFT calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the reactivity in cycloaddition reactions.

In broader studies of 1,3-dipolar cycloadditions, DFT calculations, often at the B3LYP or M06-2X level of theory with appropriate basis sets like 6-311G(d,p), are used to analyze the mechanism and regioselectivity. mdpi.com The analysis of local reactivity indices derived from conceptual DFT can help in predicting the most favorable reaction pathways. mdpi.com For instance, the Parr functions can be used to explain the regioselectivity observed in experimental outcomes. mdpi.com

The conformational landscape and the relative stability of different isomers of this compound are important for understanding its reactivity. The oxime functionality can exist as (E) and (Z) isomers. The (Z)-isomer is often the commercially available and synthetically utilized form. chemicalbook.com Computational methods can be employed to calculate the energies of these isomers and the rotational barriers within the molecule, such as the rotation around the C-C and C-O single bonds. While specific studies on this compound are not readily found, the general approach would involve geometry optimization of the possible conformers and calculation of their relative energies.

Transition state analysis is a cornerstone of computational reaction mechanism studies. For the 1,3-dipolar cycloaddition reactions involving the nitrile oxide derived from this compound, locating and characterizing the transition state structures is essential for predicting the reaction barriers and understanding the stereochemical and regiochemical outcomes.

In related systems, DFT calculations have been successfully used to model transition states and rationalize the formation of specific products. scispace.comnih.gov These analyses can reveal whether a reaction proceeds through a concerted or a stepwise mechanism by identifying the presence of one or more transition states and any intermediate structures. For example, in some 1,3-dipolar cycloadditions, a two-step mechanism involving the formation of one bond followed by the second has been computationally identified. mdpi.com

Spectroscopic Analysis for Mechanistic Elucidation

In the comprehensive study of chemical reactions, spectroscopic analysis serves as a powerful tool for elucidating reaction mechanisms. By monitoring changes in the spectral properties of reactants, intermediates, and products, researchers can gain valuable insights into the intricate steps of a chemical transformation. In the context of reactions involving this compound, spectrophotometric and advanced nuclear magnetic resonance (NMR) techniques are particularly instrumental. These methods allow for the determination of key physicochemical parameters and the detailed stereochemical characterization of the molecules involved.

Spectrophotometric Determination of pKa Values for Related Oxime Derivatives

The acidity of the oxime group, quantified by its pKa value, is a critical parameter that influences the reactivity of this compound and related compounds. UV-Vis spectrophotometry is a widely employed and accessible method for determining the pKa values of ionizable compounds. ijper.orgchemagine.co.uk The principle of this technique lies in the differential absorption of ultraviolet or visible light by the protonated and deprotonated forms of a molecule. chemagine.co.uk

The determination of pKa by spectrophotometry involves recording the UV-Vis absorption spectra of the compound in a series of buffer solutions with varying pH values. chemagine.co.uk As the pH of the solution changes, the equilibrium between the acidic (oxime) and basic (oximate) forms of the compound shifts. This shift results in systematic changes in the absorption spectrum, often characterized by the appearance of an isosbestic point—a wavelength at which the molar absorptivity of the two species is identical. eurjchem.com

By analyzing the relationship between the absorbance at a specific wavelength and the pH, a sigmoidal curve is typically obtained. The inflection point of this curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal, and thus, the pH at this point is equal to the pKa of the compound. ijper.org Various mathematical approaches, such as the Henderson-Hasselbalch equation and graphical methods, can be applied to the spectral data to calculate the pKa value with high accuracy. ijper.org

Table 1: Spectrophotometrically Determined pKa Values for Various Oxime Derivatives

| Compound/Class | pKa Value(s) | Method | Reference |

| Acetylcholinesterase Reactivators (general range) | 7.00 - 8.35 | UV-Vis Spectrophotometry | researchgate.netnih.gov |

| K203 (oxime reactivator) | ~8.0 | UV-Vis Spectrophotometry | researchgate.net |

| Phenazopyridine hydrochloride | 5.17 | UV-Visible Spectrophotometry | ijper.org |

| Nilutamide | ~10 and ~14 | UV-Visible Spectrophotometry | ijper.org |

| Phenylbutazone | 5.03 | Bates-Schwarzenbach method | ijper.org |

| 5-Fluorouracil | 8.05 | Acid-base titration with UV detection | ijper.org |

This table is generated based on data for related oxime derivatives and other compounds to illustrate the application of spectrophotometric pKa determination. The values are not specific to this compound.

The application of flow injection analysis (FIA) coupled with UV-Vis detection has been shown to be a rapid and efficient method for the pKa determination of oxime-based compounds, offering advantages such as low sample consumption and high precision. researchgate.netnih.govdaneshyari.com

Advanced NMR Spectroscopy for Stereochemical Assignments and Isomer Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For compounds like this compound, which can exist as geometric isomers (E and Z), advanced NMR methods are crucial for unambiguous stereochemical assignment and the determination of isomer ratios. The spatial arrangement of substituents around the C=N double bond significantly influences the chemical environment of nearby nuclei, leading to distinct NMR signals for each isomer. researchgate.netlookchem.com

The configuration of the oxime group can be determined through various NMR experiments. One-dimensional ¹H NMR spectroscopy can often provide initial evidence for the presence of multiple isomers if separate signals are observed for protons in the vicinity of the C=N bond. researchgate.netreddit.com The chemical shift of the oxime proton itself can be indicative of the isomer, though this can be solvent and concentration-dependent. nih.gov

For a more definitive assignment, two-dimensional (2D) NMR techniques are employed. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for this purpose. nih.govwikipedia.org The NOE is a through-space interaction that is observed between protons that are in close spatial proximity, typically within 4-5 Å. nih.govwikipedia.org By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the relative stereochemistry. For an oxime, a NOE correlation between the oxime hydroxyl proton and a substituent on the same side of the C=N double bond would confirm a specific isomeric form. researchgate.netnih.gov

In addition to NOESY, other 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign all the proton and carbon signals in the molecule, which is a prerequisite for detailed stereochemical analysis. nih.govlibretexts.org

The ratio of E and Z isomers in a sample can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum. researchgate.net For instance, if the protons of the ethyl group exhibit separate sets of signals for the E and Z isomers, the ratio of the integrals of these signals will directly reflect the isomer ratio.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for Distinguishing E/Z Isomers of Oximes

| Nucleus | Isomer | Typical Chemical Shift (ppm) | Key Diagnostic Feature | Reference |

| Oxime OH Proton | E | Often downfield | NOE to substituent cis to the OH group | researchgate.netnih.gov |

| Oxime OH Proton | Z | Often upfield relative to E | NOE to substituent trans to the OH group | researchgate.netnih.gov |

| α-Protons | E | Varies | Chemical shift influenced by through-space effects of the oxime group | lookchem.com |

| α-Protons | Z | Varies | Chemical shift influenced by through-space effects of the oxime group | lookchem.com |

| Oxime Carbon | E | Varies | The chemical shift of the C=N carbon is sensitive to stereochemistry | researchgate.net |

| Oxime Carbon | Z | Varies | The chemical shift of the C=N carbon is sensitive to stereochemistry | researchgate.net |

This table provides generalized data based on studies of various oxime derivatives and is intended to illustrate the principles of NMR-based stereochemical assignment. Specific chemical shifts for this compound would require experimental determination.

Computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, can also be used in conjunction with experimental data to aid in the assignment of stereoisomers. nih.govrsc.org By comparing the calculated chemical shifts for the E and Z isomers with the experimental spectrum, a more confident assignment can be made.

Advanced Characterization Techniques for Research on Ethyl 2 Chloro 2 Hydroxyimino Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like ethyl 2-chloro-2-(hydroxyimino)acetate. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecular framework.

¹H NMR spectroscopy would be utilized to identify the different types of protons and their chemical environments within the molecule. The ethyl group would be expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The chemical shifts of these protons would be influenced by the adjacent ester functionality. The proton of the hydroxyimino group (-NOH) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ester group would appear at the downfield end of the spectrum, typically in the range of 160-180 ppm. The carbon atom double-bonded to the nitrogen of the oxime and bonded to the chlorine atom would also have a characteristic chemical shift. The two carbons of the ethyl group would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (ethyl) | ¹H | ~1.3 | Triplet | Coupled to the CH₂ group. |

| CH₂ (ethyl) | ¹H | ~4.3 | Quartet | Coupled to the CH₃ group. |

| NOH | ¹H | Variable (broad) | Singlet | Chemical shift is solvent and concentration dependent. |

| CH₃ (ethyl) | ¹³C | ~14 | - | |

| CH₂ (ethyl) | ¹³C | ~62 | - | |

| C=N | ¹³C | ~140-150 | - | Influenced by the electronegative chlorine and nitrogen atoms. |

| C=O | ¹³C | ~160-170 | - | Typical range for an ester carbonyl carbon. |

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, with a chemical formula of C₄H₆ClNO₃, the calculated monoisotopic mass is approximately 151.00 g/mol . wisc.edusudmed-ms.ru

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 151 (for ³⁵Cl) and a smaller peak at m/z 153 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For this compound, potential fragmentation patterns could involve:

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 106.

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 122.

Cleavage of the C-C bond to yield various smaller fragments.

Detailed experimental mass spectra and fragmentation analyses for this specific compound are not widely published.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 151/153 | Molecular Ion [M]⁺ | [C₄H₆ClNO₃]⁺ |

| 122/124 | [M - C₂H₅]⁺ | [C₂HClNO₃]⁺ |

| 106/108 | [M - OC₂H₅]⁺ | [C₂ClNO₂]⁺ |

| 78/80 | [C(Cl)NOH]⁺ | [CClNO]⁺ |

| 45 | [OC₂H₅]⁺ | [C₂H₅O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and stereochemistry of this compound.

A successful crystallographic analysis would confirm the planar geometry of the oxime and ester groups and determine the relative orientation of the chloro and hydroxyimino substituents around the C=N double bond (i.e., whether it exists as the E or Z isomer in the solid state). Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyimino group, which govern the crystal packing.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. A product specification sheet for this compound confirms that its infrared spectrum conforms to its structure, though the detailed spectrum is not provided. thermofisher.com

The IR and Raman spectra of this compound would be expected to show distinct bands corresponding to the various functional groups:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the oxime.

C=O stretch: A strong absorption in the IR spectrum around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C=N stretch: The carbon-nitrogen double bond of the oxime would give rise to a band in the region of 1620-1680 cm⁻¹. This band may be weak in the IR spectrum but stronger in the Raman spectrum.

N-O stretch: This vibration is expected in the 930-960 cm⁻¹ region.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

C-H stretches: Bands corresponding to the sp³ hybridized C-H bonds of the ethyl group would appear around 2850-3000 cm⁻¹.

Vibrational spectroscopy is also a valuable tool for monitoring chemical reactions in real-time. For instance, in the synthesis of this compound, the disappearance of reactant peaks and the appearance of product peaks can be tracked to determine the reaction's progress and endpoint.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H (oxime) | Stretching | 3200-3600 | Medium, Broad |

| C-H (sp³) | Stretching | 2850-3000 | Medium |

| C=O (ester) | Stretching | 1730-1750 | Strong |

| C=N (oxime) | Stretching | 1620-1680 | Medium to Weak |

| N-O | Stretching | 930-960 | Medium |

| C-Cl | Stretching | 600-800 | Medium to Strong |

UV-Visible Spectroscopy for Quantitative Analysis and pH-Dependent Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for quantitative analysis and for studying electronic transitions within a molecule. The presence of the C=N and C=O chromophores in this compound suggests that it will absorb in the UV region.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the determination of the concentration of an unknown sample.

The UV-Vis spectrum of this compound may also be pH-dependent due to the acidic proton of the hydroxyimino group. At different pH values, the equilibrium between the protonated and deprotonated forms of the oxime will shift, potentially leading to a change in the λmax and the molar absorptivity. Such studies can provide information about the pKa of the hydroxyimino group.

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of ethyl 2-chloro-2-(hydroxyimino)acetate is often harnessed for the construction of complex molecular architectures, and the development of new catalytic systems is crucial for unlocking its full potential. Research is increasingly focused on catalysts that can control the stereochemistry of reactions and enhance reaction rates under mild conditions.

A key area of development is the use of Lewis acid catalysts to activate the molecule for subsequent transformations. For example, this compound is a precursor for N-aziridinyloximes. These intermediates undergo rearrangement upon treatment with a Lewis acid catalyst, such as scandium triflate , to yield dihydro-oxadiazines, which are important heterocyclic structures. sigmaaldrich.com This catalytic approach facilitates a complex transformation that would be difficult to achieve otherwise.

Future research is anticipated to explore a broader range of metal-based catalysts to direct the reactivity of the nitrile oxide generated in situ from this compound. The use of chiral catalysts is a particularly promising frontier for achieving enantioselective cycloaddition reactions, leading to the synthesis of optically pure isoxazolines and other heterocycles that are valuable in medicinal chemistry.

Table 1: Catalytic Systems in Reactions Involving this compound and Related Precursors This table is interactive. Click on the headers to sort.

| Catalyst Type | Specific Catalyst Example | Transformation | Potential Advancement |

|---|---|---|---|

| Lewis Acid | Scandium Triflate | Rearrangement of N-aziridinyloximes | Enhanced control over complex rearrangements |

| Copper(I) | Copper(I) Iodide | Huisgen Cycloaddition | Application in click chemistry for bioconjugation |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in process efficiency and safety. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced heat transfer, and the ability to safely handle hazardous intermediates. researchgate.netdurham.ac.uk

This is particularly relevant for reactions involving this compound because it is often used to generate ethoxycarbonylformonitrile oxide in situ. sigmaaldrich.com This nitrile oxide is a highly reactive and potentially unstable intermediate. In a flow system, it can be generated and consumed in a continuous loop, minimizing its accumulation and thus reducing the risk of decomposition. researchgate.net

A notable application is the synthesis of 1,2,4-triazolo[1,5-a]pyridine-2-carboxylates, where computational studies have highlighted the advantages of continuous flow processing for optimizing the reaction. researchgate.net Automated platforms combining flow reactors with in-line analysis can enable high-throughput screening of reaction conditions and rapid synthesis of compound libraries for drug discovery. researchgate.net This approach significantly accelerates the research and development cycle for new molecules derived from this versatile reagent.

Exploration of New Derivatives and Their Synthetic Applications

Research continues to uncover new derivatives that can be synthesized from this compound, expanding its utility in organic chemistry. The compound serves as a potent precursor for a variety of heterocyclic systems and functionalized molecules through its reactive chloro-oxime moiety. sigmaaldrich.com

The in situ generation of ethoxycarbonylformonitrile oxide by treating the parent compound with a mild base is a cornerstone of its application. This nitrile oxide readily undergoes [3+2] cycloaddition reactions with alkenes and alkynes to produce substituted isoxazolines and isoxazoles, respectively. sigmaaldrich.com These heterocyclic motifs are prevalent in many biologically active compounds.

Key synthetic applications and the resulting derivatives are summarized below:

Heterocycle Synthesis : It is used to prepare (+)-and (−)-Δ²-isoxazolines and dihydro-oxadiazines. sigmaaldrich.com

Amino Acid Analogs : It serves as a starting material in the synthesis of CIP-AS (−), a chiral amino acid that is structurally related to glutamic acid and acts as a potential agonist at AMPA-kainate receptors. sigmaaldrich.com

Fused Ring Systems : The compound is a key reagent in the synthesis of 1,2,4-triazolo[1,5-a]pyridine-2-carboxylate, a complex heterocyclic scaffold. researchgate.net

Table 2: Derivatives of this compound and Their Applications This table is interactive. Click on the headers to sort.

| Derivative Class | Specific Example / Intermediate | Synthetic Application | Reference |

|---|---|---|---|

| Nitrile Oxide | Ethoxycarbonylformonitrile oxide | [3+2] Cycloadditions | sigmaaldrich.com |

| Isoxazolines | (+)-and (−)-Δ²-Isoxazolines | Chiral heterocycle synthesis | sigmaaldrich.com |

| Amino Acid Analogs | CIP-AS (−) | Synthesis of non-proteinogenic amino acids | sigmaaldrich.com |

| Fused Heterocycles | 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate | Construction of complex scaffolds | researchgate.net |

Green Chemistry Advancements in its Utilization as a Reagent

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the use of this compound is evolving to meet these standards. Key advancements focus on minimizing waste, improving atom economy, and using safer reaction conditions. researchgate.net

One of the most significant green advancements is its use in flow chemistry systems. As discussed, flow synthesis improves safety and efficiency, which are core tenets of green chemistry. By reducing reaction volumes and improving yields, flow processes minimize both solvent waste and energy consumption compared to traditional batch methods. uc.pt

Furthermore, the ability to generate the highly reactive ethoxycarbonylformonitrile oxide intermediate in situ from this compound using a simple and benign base like sodium bicarbonate is a major advantage. sigmaaldrich.com This strategy avoids the isolation, storage, and handling of a potentially explosive reagent, fulfilling the green chemistry principle of designing for accident prevention. Additionally, some synthetic procedures involving this reagent have been developed in aqueous media, replacing volatile organic solvents with water, the greenest solvent. chemicalbook.com

Chemo-Enzymatic Approaches for Stereoselective Transformations

Chemo-enzymatic synthesis, which combines the versatility of chemical reactions with the unparalleled selectivity of enzymes, is an emerging area with high potential for application to derivatives of this compound. nih.gov While direct enzymatic transformations on the parent compound are not yet widely reported, the strategy offers a powerful future direction for creating complex, stereochemically defined molecules. researchgate.net

Enzymes, such as ketoreductases, lipases, and oxidases, can perform highly stereoselective modifications on complex substrates under mild, aqueous conditions. mdpi.com A prospective chemo-enzymatic route could involve an initial chemical step using this compound to build a molecular scaffold, followed by an enzymatic step to introduce chirality. For example:

Kinetic Resolution : A racemic mixture of a chiral derivative, such as a substituted isoxazoline (B3343090), could be resolved using a lipase (B570770) enzyme that selectively acylates one enantiomer, allowing for the separation of both. mdpi.com

Asymmetric Reduction : A prochiral ketone on a molecule synthesized using this compound could be reduced to a specific chiral alcohol using a ketoreductase enzyme, establishing a key stereocenter with high enantiomeric excess.

These approaches hold the promise of producing enantiomerically pure compounds, which is often a critical requirement for active pharmaceutical ingredients, in a more sustainable and efficient manner than traditional chiral chromatography or asymmetric synthesis. nih.gov

Design of Smart Reagents Derived from this compound

The concept of "smart reagents" involves designing molecules that perform a specific function in a controlled or triggerable manner. Future research is aimed at modifying this compound to create such advanced reagents. This involves designing derivatives that can release the active species on demand or that are attached to a solid support for easy removal.

One promising avenue is the development of solid-supported versions of the reagent. By anchoring this compound to a polymer bead, it could function as a scavenger resin or as a solid-phase source of nitrile oxide. durham.ac.uk The reactive species could be released into the reaction mixture by a specific trigger (e.g., a change in pH or temperature), and the spent resin could then be easily filtered off, simplifying product purification and minimizing waste. This "catch-and-release" methodology is a hallmark of modern, efficient synthesis. uc.pt

Another area of exploration is the design of derivatives with built-in functionalities. For example, a fluorescent tag could be incorporated into the molecule, allowing the resulting products of a cycloaddition to be easily detected or quantified. Such smart reagents would be powerful tools in high-throughput screening and combinatorial chemistry, accelerating the discovery of new bioactive compounds.

Q & A

Q. How to design a kinetic study for the hydrolysis of this compound under varying pH conditions?

- Methodological Answer :

- Control variables : Temperature (25–60°C), pH (1–12 buffers), and solvent composition (aqueous/organic mixtures).

- Analytical tools : Monitor chloride ion release via ion chromatography or track ester degradation via HPLC-UV.

- Data interpretation : Plot hydrolysis rate vs. pH to identify acid/base-catalyzed regimes, referencing stability data from storage studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.